molecular formula C24H26N4O3 B2521530 Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251627-00-5

Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No. B2521530
CAS RN: 1251627-00-5
M. Wt: 418.497
InChI Key: UBIUFSMDXXIZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This molecule contains a total of 54 bonds. There are 30 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 aromatic ester, 1 aromatic secondary amide, and 1 aromatic tertiary amide .

Scientific Research Applications

Synthesis and Characterization of Complexes

Multidentate naphthyridine-based ligands have been utilized to prepare diiron(II) complexes, demonstrating the compound's role in modeling features of non-heme diiron cores in oxygen-activating enzymes. These complexes exhibit reversible oxidation waves and react with oxygen or hydrogen peroxide to afford products with properties characteristic of (mu-oxo)diiron(III) species. This research highlights the compound's utility in studying enzymatic processes and the mechanism of oxygen activation (J. Kuzelka, S. Mukhopadhyay, B. Spingler, & S. Lippard, 2003).

Enantioselective Catalysis

Optically active aminonaphthol, obtained through condensation and N-methylation processes involving naphthol and benzaldehyde, was found to catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols with high enantioselectivities. This showcases the compound's application in asymmetric synthesis, providing a method for producing chiral alcohols, which are valuable in medicinal chemistry (D. X. Liu et al., 2001).

Mesophase Behavior of Azepanes

Studies on the mesophase behavior of three-ring azo/ester molecules, including those with extra fused benzene rings and lateral methyl substituents, have been conducted. This research offers insights into the effects of molecular structure on the stability and characteristics of mesophases, relevant for the design of liquid crystal materials (A. M. Sultan, A. Fahmi, G. Saad, & M. Naoum, 2019).

Antimicrobial Activity

The antimicrobial activities of esters of 2-Methyl-1,8-naphthyridine-3-carbamic acid were explored, highlighting the potential biomedical applications of these compounds. Such research is crucial for the development of new antimicrobial agents to combat resistant microbial strains (D. Ramesh & B. Sreenivasulu, 2004).

Synthesis of Fused Pyrrolo[2,1-c][1,4]diazepines

An efficient method for synthesizing benzo-, naphtho-, and heterocycle-fused pyrrolo[2,1-c][1,4]diazepin-5,11-dione derivatives starting from l-proline methyl ester has been developed. This approach, which includes key cyclization steps mediated by PIFA, provides a pathway for creating compounds with potential antitumor properties, demonstrating the compound's relevance in pharmaceutical research (A. Correa et al., 2005).

properties

IUPAC Name

methyl 3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-10-11-19-21(27-18-9-7-8-17(14-18)24(30)31-2)20(15-25-22(19)26-16)23(29)28-12-5-3-4-6-13-28/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIUFSMDXXIZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

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